Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate
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Overview
Description
Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl propanedioate moiety linked to a butyl chain, which is further connected to a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate typically involves a multi-step process. One common method is the esterification of 2-[4-(2-tert-butylphenoxy)butyl]propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The tert-butylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioic acid.
Reduction: Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanediol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is used in the production of polymers, resins, and as a plasticizer in various materials.
Mechanism of Action
The mechanism by which Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate exerts its effects involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The tert-butylphenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[4-(2,6-di-tert-butylphenoxy)butyl]propanedioate
- Diethyl 2-[4-(2-tert-butylphenyl)butyl]propanedioate
- Diethyl 2-[4-(2-tert-butylphenoxy)ethyl]propanedioate
Uniqueness
Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the tert-butylphenoxy group enhances its stability and resistance to oxidation, making it a valuable compound in various applications.
Properties
IUPAC Name |
diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-6-24-19(22)16(20(23)25-7-2)12-10-11-15-26-18-14-9-8-13-17(18)21(3,4)5/h8-9,13-14,16H,6-7,10-12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGWYIYTSALQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC=C1C(C)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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